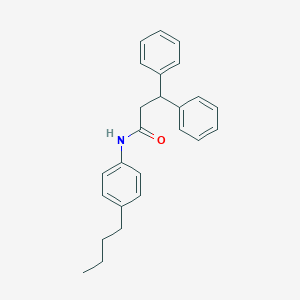
N-(4-butylphenyl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-3,3-diphenylpropanamide, also known as Buphedrone, is a synthetic stimulant drug that is structurally similar to cathinone. Buphedrone is a psychoactive substance that has been used for recreational purposes due to its euphoric and stimulating effects. However, in recent years, Buphedrone has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
N-(4-butylphenyl)-3,3-diphenylpropanamide works by increasing the release of dopamine in the brain, which leads to feelings of euphoria and stimulation. N-(4-butylphenyl)-3,3-diphenylpropanamide also inhibits the reuptake of dopamine, which prolongs the effects of the drug. This mechanism of action is similar to other stimulant drugs, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-3,3-diphenylpropanamide has been shown to have a variety of biochemical and physiological effects on the human body. N-(4-butylphenyl)-3,3-diphenylpropanamide increases heart rate, blood pressure, and body temperature. N-(4-butylphenyl)-3,3-diphenylpropanamide also causes the release of stress hormones, such as cortisol and adrenaline. These effects can be dangerous in high doses and can lead to cardiovascular complications.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-butylphenyl)-3,3-diphenylpropanamide has several advantages for use in lab experiments. N-(4-butylphenyl)-3,3-diphenylpropanamide is a potent stimulant that can be used to study the effects of dopamine on the brain. N-(4-butylphenyl)-3,3-diphenylpropanamide is also relatively easy to synthesize, which makes it accessible to researchers. However, N-(4-butylphenyl)-3,3-diphenylpropanamide has several limitations, including its potential for abuse and its potential for cardiovascular complications.
Zukünftige Richtungen
There are several future directions for research on N-(4-butylphenyl)-3,3-diphenylpropanamide. One potential direction is the study of the long-term effects of N-(4-butylphenyl)-3,3-diphenylpropanamide on the brain and the body. Another direction is the development of new drugs that target the dopamine transporter, which could have potential applications in the treatment of addiction and other psychiatric disorders.
Conclusion:
N-(4-butylphenyl)-3,3-diphenylpropanamide is a synthetic stimulant drug that has gained attention in the scientific community due to its potential applications in research. N-(4-butylphenyl)-3,3-diphenylpropanamide has a complex synthesis method and a mechanism of action that is similar to other stimulant drugs. N-(4-butylphenyl)-3,3-diphenylpropanamide has several advantages for use in lab experiments, but also has limitations due to its potential for abuse and cardiovascular complications. There are several future directions for research on N-(4-butylphenyl)-3,3-diphenylpropanamide, including the study of its long-term effects and the development of new drugs that target the dopamine transporter.
Synthesemethoden
N-(4-butylphenyl)-3,3-diphenylpropanamide can be synthesized through various methods, including the reduction of 4-butyrophenone with sodium borohydride and the reaction of 4-butyrophenone with phenylmagnesium bromide followed by reaction with benzophenone. The synthesis of N-(4-butylphenyl)-3,3-diphenylpropanamide is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-3,3-diphenylpropanamide has been used in scientific research for a variety of purposes, including the study of its mechanism of action and its effects on the human body. N-(4-butylphenyl)-3,3-diphenylpropanamide has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes N-(4-butylphenyl)-3,3-diphenylpropanamide a potential tool for studying the role of dopamine in the brain.
Eigenschaften
Molekularformel |
C25H27NO |
|---|---|
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
N-(4-butylphenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C25H27NO/c1-2-3-10-20-15-17-23(18-16-20)26-25(27)19-24(21-11-6-4-7-12-21)22-13-8-5-9-14-22/h4-9,11-18,24H,2-3,10,19H2,1H3,(H,26,27) |
InChI-Schlüssel |
GJJICXUPLCPKPE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



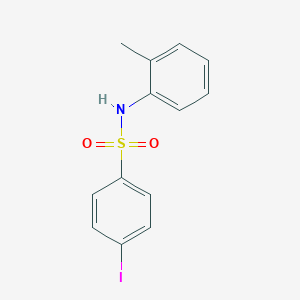

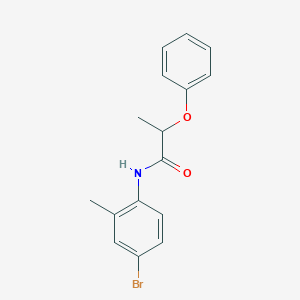

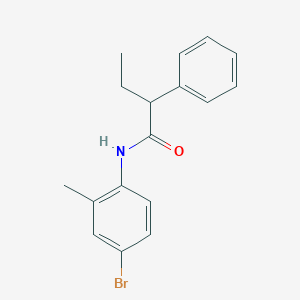
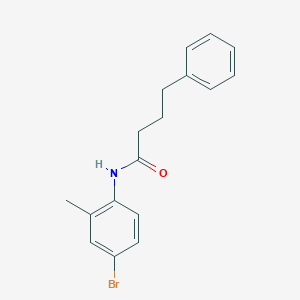

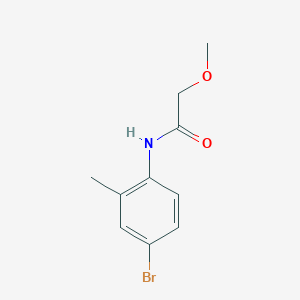
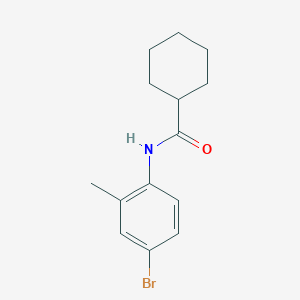
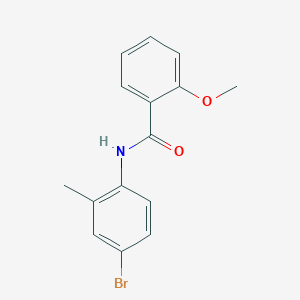


![N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-3-methylbutanamide](/img/structure/B291132.png)
